Cas no 851131-86-7 (2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide)

2-{1-(3,5-Dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide is a specialized organic compound featuring a unique imidazole-thioether-acetamide scaffold. Its molecular structure, incorporating both aromatic and heterocyclic components, lends itself to potential applications in medicinal chemistry and agrochemical research. The presence of the 3,5-dimethylphenyl group enhances steric and electronic properties, while the thioether linkage provides stability and reactivity for further derivatization. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure and synthetic accessibility make it a valuable candidate for structure-activity relationship studies in pharmaceutical development.
2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide structure
851131-86-7 structure
Product Name:2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide
CAS No:851131-86-7
MF:C19H19N3OS
MW:337.43866276741
CID:5778652
PubChem ID:866700
Update Time:2025-10-31

2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • F0599-0167
    • 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
    • 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
    • 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
    • AKOS000994298
    • 851131-86-7
    • EU-0057998
    • Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio]-N-phenyl-
    • 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide
    • Inchi: 1S/C19H19N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23)
    • InChI Key: FPOARTKSESRDEM-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=CC=1)=O)C1=NC=CN1C1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 337.12488341g/mol
  • Monoisotopic Mass: 337.12488341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • pka: 13.28±0.70(Predicted)

2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide Pricemore >>

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2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide Related Literature

Additional information on 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide

Recent Advances in the Study of 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide (CAS: 851131-86-7)

In recent years, the compound 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide (CAS: 851131-86-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole-thioacetamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzyme activity and receptor interactions. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the inhibitory effects of 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide on a range of kinases implicated in inflammatory and oncogenic pathways. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to demonstrate that this compound exhibits selective inhibition against specific kinase targets, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.

Further research has explored the structural-activity relationship (SAR) of 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the importance of the 3,5-dimethylphenyl and thioacetamide moieties in conferring both potency and selectivity. By synthesizing a series of derivatives, the authors identified key modifications that enhance binding affinity while minimizing off-target effects. These insights are critical for the rational design of next-generation analogs with improved therapeutic profiles.

In addition to its kinase inhibitory properties, recent preclinical studies have investigated the compound's potential in neurodegenerative diseases. A 2023 report in ACS Chemical Neuroscience demonstrated that 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide can modulate the activity of certain neurotransmitter receptors, offering neuroprotective effects in cellular models of Parkinson's disease. These findings open new avenues for its application beyond oncology and inflammation.

Despite these promising results, challenges remain in the clinical translation of 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide. Pharmacokinetic studies, as reported in a 2024 issue of Drug Metabolism and Disposition, indicate that the compound exhibits moderate oral bioavailability and requires further optimization to address metabolic stability issues. Ongoing research is focused on prodrug strategies and formulation improvements to enhance its drug-like properties.

In conclusion, the latest research on 2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-phenylacetamide (CAS: 851131-86-7) underscores its multifaceted potential in drug discovery. From kinase inhibition to neuroprotection, this compound continues to reveal new therapeutic possibilities. Future studies will likely concentrate on overcoming its pharmacokinetic limitations and advancing it toward clinical trials, positioning it as a valuable candidate in the evolving landscape of chemical biology and pharmaceutical development.

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